molecular formula C28H27N3O4 B12510366 9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate

9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate

Cat. No.: B12510366
M. Wt: 469.5 g/mol
InChI Key: JYCRVLXOMZRUPV-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is a complex organic compound that features a fluorenylmethyl group, an indole moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The fluorenylmethyl group can be introduced through a reaction with fluorenylmethanol and a suitable carbamate precursor. The indole moiety is often introduced via a coupling reaction with an indole derivative. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or indole moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the fluorenylmethyl or indole groups, while reduction may produce reduced carbamate or indole derivatives.

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines and alcohols.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The fluorenylmethyl and indole groups can interact with hydrophobic pockets in proteins, while the carbamate linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target biomolecule and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate: Similar structure with a dihydroxypropyl group instead of the indole moiety.

    9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate: Contains a pyridinylmethyl group instead of the indole moiety.

    (9H-fluoren-9-yl)methyl (2-(azidosulfonyl)ethyl)carbamate: Features an azidosulfonyl group in place of the indole moiety.

Uniqueness

The uniqueness of 9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate lies in its combination of the fluorenylmethyl, indole, and carbamate groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the indole moiety, in particular, provides additional opportunities for interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[3-(1H-indol-3-yl)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4/c1-31(34-2)27(32)26(15-18-16-29-25-14-8-7-9-19(18)25)30-28(33)35-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26,29H,15,17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCRVLXOMZRUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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